molecular formula C7H6BClO3 B1585725 2-Chloro-5-formylphenylboronic acid CAS No. 1150114-78-5

2-Chloro-5-formylphenylboronic acid

Cat. No. B1585725
M. Wt: 184.39 g/mol
InChI Key: BGTXLDYEFFSFNR-UHFFFAOYSA-N
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Description



  • Chemical Formula : C<sub>7</sub>H<sub>6</sub>BClO<sub>3</sub>

  • Molecular Weight : 184.39 g/mol

  • IUPAC Name : 2-chloro-5-formylphenylboronic acid

  • CAS Number : 1150114-78-5

  • Physical Form : Solid

  • Storage Temperature : Refrigerator

  • Purity : 97%





  • Synthesis Analysis



    • 2-Chloro-5-formylphenylboronic acid can be synthesized by reacting various aryl halides with this boronic acid, forming carbon-carbon bonds under palladium-catalyzed conditions.





  • Molecular Structure Analysis



    • The compound consists of a chlorophenyl ring with a formyl group (aldehyde functionality) attached to the boron atom.





  • Chemical Reactions Analysis



    • It participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds between aryl or vinyl boronic acids and alkyl, alkenyl, or aryl halides.





  • Physical And Chemical Properties Analysis



    • Density: 1.4 g/cm³

    • Boiling Point: 387.3°C

    • Flash Point: 188.0°C

    • Refractive Index: 1.568

    • Polar Surface Area: 58 Ų




  • Scientific Research Applications

    Antimicrobial Activity

    • 2-Formylphenylboronic acids, including derivatives like 2-Chloro-5-formylphenylboronic acid, exhibit antimicrobial properties. They have shown moderate action against fungi like Candida albicans and higher activity against bacteria such as Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2020). The antimicrobial potential of these compounds is significant for developing new antibacterial agents.

    Bioorthogonal Coupling Reactions

    • In biochemistry, 2-formylphenylboronic acid derivatives are used in coupling reactions. They rapidly form stable boron-nitrogen heterocycles in neutral aqueous solutions, which are useful for protein conjugation. This reaction is orthogonal to protein functional groups and is suitable for physiological conditions (Dilek et al., 2015).

    Tautomeric Equilibrium

    • These compounds can undergo tautomeric rearrangements in solution, forming different molecular structures. This property is vital in understanding the chemical behavior and potential applications in synthesis and materials science (Luliński et al., 2007).

    Suzuki-Miyaura Coupling

    • 2-Formylphenylboronic acids are essential in the Suzuki-Miyaura coupling reaction, a critical method in organic synthesis for creating biaryl structures. This reaction is instrumental in synthesizing various organic compounds and pharmaceuticals (Hergert et al., 2018).

    Fluorescence Quenching Studies

    • Derivatives of 2-formylphenylboronic acid have been studied for their fluorescence quenching properties. Understanding these properties is crucial in developing sensors and probes for various applications, including biological systems (Geethanjali et al., 2015).

    Synthesis of Functionalized Benzoboroxoles

    • These compounds are used in the synthesis of functionalized benzoboroxoles, which have potential applications in materials science and medicinal chemistry (Kumar et al., 2010).

    Molecular Docking Studies

    • Molecular docking studies of formylphenylboronic acids have been performed, indicating their potential in interacting with biological targets, such as anti-apoptotic proteins. This research is significant in drug discovery and development (Tanış et al., 2020).

    Catalytic Processes

    • 2-Formylphenylboronic acids are used in catalytic processes, such as the regioselective annulation of dienes, to produce high yields of valuable organic compounds (Nishimura et al., 2007).

    Supramolecular Architecture

    • The crystal structures of various phenylboronic acids, including 2-chloro-5-formylphenylboronic acid, have been studied for their supramolecular architecture. This research is important for understanding molecular interactions and designing new materials (Shimpi et al., 2007).

    Photophysical Properties

    • Compounds derived from 2-formylphenylboronic acids have been investigated for their photophysical properties, which are essential for developing optoelectronic materials (González et al., 2015).

    Synthesis Methodology

    • The synthesis methodology of 2-chloro-5-formylphenylboronic acid, an important pharmaceutical intermediate, has been studied and improved for higher production and purity (Yuan-long, 2007).

    Safety And Hazards



    • Harmful if swallowed, inhaled, or in contact with skin.

    • Avoid eye and skin contact.

    • Use non-sparking tools.




  • Future Directions



    • Further research could explore its applications in organic synthesis, medicinal chemistry, and materials science.




    Remember to consult relevant papers for a more detailed analysis. 🌟


    properties

    IUPAC Name

    (2-chloro-5-formylphenyl)boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H6BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BGTXLDYEFFSFNR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=C(C=CC(=C1)C=O)Cl)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H6BClO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00376833
    Record name 2-Chloro-5-formylphenylboronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00376833
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    184.39 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-5-formylphenylboronic acid

    CAS RN

    1150114-78-5
    Record name 2-Chloro-5-formylphenylboronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00376833
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    JE Grob, J Nunez, MA Dechantsreiter… - The Journal of organic …, 2011 - ACS Publications
    Formyl-substituted aryl and heteroaryl MIDA boronates were prepared by a DMSO-free method and used in the first reported one-pot reductive amination–Suzuki–Miyaura cross-…
    Number of citations: 42 pubs.acs.org

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